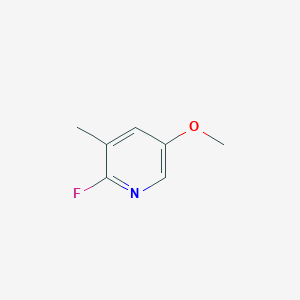

2-Fluoro-5-methoxy-3-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-methoxy-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO/c1-5-3-6(10-2)4-9-7(5)8/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCDPDKIFMYOXOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-5-methoxy-3-methylpyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Niche Pyridine Derivative

The substituted pyridine core is a cornerstone in modern medicinal and agrochemical development. The strategic placement of functional groups, such as fluorine and methoxy moieties, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on a specific, yet seemingly undocumented, pyridine derivative: 2-Fluoro-5-methoxy-3-methylpyridine . Despite its absence in readily available literature, its structural motifs are present in a variety of known bioactive molecules. This document, therefore, serves as both a technical guide and a forward-looking exploration, proposing a viable synthetic pathway and discussing its potential applications based on established principles of medicinal chemistry and organic synthesis.

The Strategic Importance of Fluorinated and Methoxylated Pyridines

The pyridine ring is a common scaffold in numerous approved drugs due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a fluorine atom can enhance binding affinity to target proteins, improve metabolic stability by blocking sites of oxidation, and increase lipophilicity, which can aid in cell membrane permeability.[1] Concurrently, the methoxy group can influence a molecule's conformation and metabolic profile. The combination of these functionalities on a pyridine ring, as in this compound, presents a versatile building block for the synthesis of novel therapeutic agents.[1]

A Proposed Synthetic Pathway

While no direct synthesis of this compound has been documented in public-domain literature, a plausible and efficient multi-step synthesis can be postulated based on established and reliable organic chemistry transformations. The proposed pathway leverages common starting materials and well-understood reactions, such as nitration, reduction, diazotization with subsequent fluorination (Balz-Schiemann type reaction), and nucleophilic aromatic substitution.

Retrosynthetic Analysis

A logical retrosynthetic approach would involve the late-stage introduction of the fluorine atom due to the often harsh conditions required for fluorination reactions. Therefore, the immediate precursor would likely be an amino-pyridine, which can be converted to the fluoro-pyridine via a diazotization-fluorination sequence. The methoxy and methyl groups can be installed on the pyridine ring at earlier stages.

Step-by-Step Experimental Protocol

The following is a proposed, detailed experimental protocol for the synthesis of this compound. Each step is grounded in established chemical principles and supported by analogous transformations found in the literature.

Step 1: Nitration of 2-Hydroxy-5-methylpyridine

The synthesis commences with the nitration of commercially available 2-hydroxy-5-methylpyridine. This reaction introduces a nitro group at the 3-position, a crucial step for the eventual introduction of the amino group.

-

Protocol: To a cooled (0-5 °C) solution of 2-hydroxy-5-methylpyridine in concentrated sulfuric acid, a mixture of concentrated nitric acid and sulfuric acid is added dropwise, maintaining the temperature below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC). The mixture is then carefully poured onto crushed ice, and the precipitated product, 2-hydroxy-3-nitro-5-methylpyridine, is collected by filtration, washed with cold water, and dried.

Step 2: Methylation of the Hydroxyl Group

The hydroxyl group is then converted to a methoxy group. This is a standard etherification reaction.

-

Protocol: 2-hydroxy-3-nitro-5-methylpyridine is dissolved in a suitable solvent such as acetone or DMF. Anhydrous potassium carbonate is added as a base, followed by the addition of a methylating agent like dimethyl sulfate or methyl iodide. The reaction mixture is heated to reflux for several hours. After completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-methoxy-3-nitro-5-methylpyridine.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amino group, which is the precursor for the fluorine introduction.

-

Protocol: 2-methoxy-3-nitro-5-methylpyridine is dissolved in ethanol or methanol. A reducing agent such as tin(II) chloride dihydrate in the presence of concentrated hydrochloric acid, or catalytic hydrogenation using palladium on carbon (Pd/C) and hydrogen gas, is employed. The reaction is stirred at room temperature or with gentle heating until the reduction is complete. The reaction mixture is then neutralized with a base (e.g., sodium bicarbonate), and the product, 2-methoxy-3-amino-5-methylpyridine, is extracted with an organic solvent. The organic layer is dried and concentrated.

Step 4: Diazotization and Fluorination (Balz-Schiemann Reaction)

This is the key step where the fluorine atom is introduced onto the pyridine ring. The amino group is converted to a diazonium salt, which is then thermally decomposed in the presence of a fluoride source.

-

Protocol: 2-methoxy-3-amino-5-methylpyridine is dissolved in an aqueous solution of a non-nucleophilic acid, such as tetrafluoroboric acid (HBF4), at low temperature (0-5 °C). A solution of sodium nitrite in water is added dropwise to form the diazonium tetrafluoroborate salt. The resulting precipitate is filtered, washed with cold diethyl ether, and thoroughly dried. The dry diazonium salt is then gently heated until nitrogen evolution ceases, yielding the crude this compound. The product can be purified by distillation or column chromatography.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic pathway for this compound.

Physicochemical Properties and Spectroscopic Data (Predicted)

As this compound is not well-documented, experimental data is unavailable. However, we can predict some of its key properties based on its structure and data from analogous compounds.

| Property | Predicted Value |

| Molecular Formula | C7H8FNO |

| Molecular Weight | 141.14 g/mol |

| Appearance | Likely a colorless to pale yellow liquid or low-melting solid |

| Boiling Point | Estimated to be in the range of 180-220 °C |

| Solubility | Expected to be soluble in common organic solvents |

Spectroscopic Analysis (Expected):

-

¹H NMR: Signals corresponding to the methyl protons, methoxy protons, and two aromatic protons on the pyridine ring. The coupling patterns will be indicative of the substitution pattern.

-

¹³C NMR: Resonances for the seven carbon atoms, with the carbon attached to the fluorine atom showing a characteristic large coupling constant (¹J C-F).

-

¹⁹F NMR: A singlet is expected for the single fluorine atom.

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Agrochemicals

Substituted fluoropyridines are prevalent in a wide range of biologically active compounds. The title compound, this compound, is a valuable scaffold that can be further functionalized to generate libraries of novel compounds for screening in various therapeutic areas.

As a Key Intermediate in Medicinal Chemistry

The presence of the fluorine atom at the 2-position and the methoxy group at the 5-position makes this molecule an attractive starting point for the synthesis of inhibitors for various enzymes and receptors. The pyridine nitrogen can act as a hydrogen bond acceptor, while the other positions on the ring can be further modified to optimize binding and pharmacokinetic properties.

Role in Agrochemical Development

Many modern herbicides and pesticides contain fluorinated pyridine rings.[2] The unique electronic properties conferred by the fluorine and methoxy groups can lead to enhanced efficacy and selectivity of agrochemicals. This building block could be utilized in the synthesis of new crop protection agents.

Cross-Coupling Reactions for Further Diversification

Should a halogen be present at another position on the ring, this molecule could be a substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This would allow for the introduction of a wide range of aryl and heteroaryl groups, greatly expanding the chemical space that can be explored from this starting material.

Caption: Potential applications of this compound.

Conclusion and Future Outlook

While the discovery and history of this compound remain elusive in the current body of scientific literature, its structural features suggest it is a compound of significant interest for synthetic and medicinal chemists. The proposed synthetic pathway offers a practical and efficient route to access this molecule, opening the door for its exploration as a key building block in the development of new pharmaceuticals and agrochemicals. Further research into the synthesis and characterization of this compound is warranted to fully unlock its potential.

References

- CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine.

- Preparation of 2-chloro-5-methylpyridine - P

Sources

Methodological & Application

Advanced Suzuki-Miyaura Coupling Strategies for 2-Fluoro-5-methoxy-3-methylpyridine

This guide details the Suzuki-Miyaura coupling protocols specifically for 2-Fluoro-5-methoxy-3-methylpyridine (CAS: 1228898-05-2) and its functionalized derivatives.

This scaffold presents a unique challenge in medicinal chemistry: the 2-fluoro substituent creates electronic deficiency, while the 5-methoxy and 3-methyl groups introduce steric crowding and electron-donating effects. Successful coupling requires navigating the instability of 2-fluoro-pyridyl boronates (protodeboronation) and the steric hindrance at the C4 position.

Strategic Analysis & Retrosynthesis

The functionalization of This compound via Suzuki coupling typically follows one of three pathways, depending on the desired substitution pattern (C4 vs. C6) and the available starting materials.

The "Stability-Reactivity" Paradox

-

The 2-Fluoro Effect: The fluorine atom at C2 significantly withdraws electron density, making the pyridine ring electron-deficient. This activates the ring for nucleophilic attack (SNAr) but destabilizes the corresponding boronic acids/esters towards protodeboronation .

-

Steric Gatekeeping:

-

C4 Position: Sandwiched between the 3-methyl and 5-methoxy groups. Functionalization here is sterically demanding and typically requires Directed Ortho Lithiation (DoM) .

-

C6 Position: The most accessible site for Ir-catalyzed C-H activation .

-

Decision Matrix: Selecting the Right Precursor

| Target Position | Preferred Precursor | Coupling Role | Key Challenge |

| C6-Aryl | 6-Bromo-2-fluoro-5-methoxy-3-methylpyridine | Electrophile | Regioselectivity during bromination. |

| C4-Aryl | (2-Fluoro-5-methoxy-3-methylpyridin-4-yl)boronic acid | Nucleophile | Rapid Protodeboronation ; Steric hindrance. |

| C4-Aryl | 4-Bromo-2-fluoro-5-methoxy-3-methylpyridine | Electrophile | Requires specialized ligands (e.g., substituted biaryls). |

Experimental Workflows (Graphviz Visualization)

Figure 1: Strategic workflows for functionalizing the this compound scaffold. Note the divergence based on C4 vs. C6 targeting.

Detailed Protocols

Protocol A: Coupling via the C6-Bromide (Electrophile Strategy)

Best for: Attaching aryl groups to the C6 position (adjacent to Nitrogen).

Rationale: The 6-bromo derivative is chemically stable and avoids the protodeboronation issues associated with pyridyl boronates. Precursor: 6-Bromo-2-fluoro-5-methoxy-3-methylpyridine (Commercial or prepared via NBS bromination).

Step-by-Step Methodology:

-

Reaction Setup: In a nitrogen-filled glovebox or using Schlenk technique, charge a reaction vial with:

-

Electrophile: 6-Bromo-2-fluoro-5-methoxy-3-methylpyridine (1.0 equiv)

-

Nucleophile: Aryl Boronic Acid (1.2–1.5 equiv)

-

Catalyst: Pd(dppf)Cl₂[1]·DCM (3–5 mol%) — Chosen for its robustness with electron-deficient heterocycles.

-

Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed). Concentration: 0.1 M.

-

-

Execution: Seal the vial and heat to 90°C for 4–12 hours.

-

Workup: Cool to room temperature. Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

-

Purification: Flash chromatography (Hexanes/EtOAc).

Optimization Tip: If the aryl boronic acid is sterically hindered (ortho-substituted), switch the catalyst to Pd-XPhos G3 or Pd-RuPhos G3 and use K₃PO₄ as the base in Toluene/Water (10:1).

Protocol B: Coupling via C4-Boronate (Nucleophile Strategy)

Best for: Functionalizing the crowded C4 position.

Critical Warning: 2-Fluoro-pyridyl-4-boronic acids are highly prone to protodeboronation (loss of the boron group replaced by H). Solution: Use MIDA boronates or Potassium Trifluoroborates (BF₃K) for stability, or generate the boronate in situ and couple immediately.

Step-by-Step Methodology (Lithiation-Borylation-Coupling):

-

Lithiation (In Situ Generation):

-

Dissolve this compound (1.0 equiv) in anhydrous THF (0.2 M) under Argon.

-

Cool to -78°C .

-

Add LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) (1.1 equiv) dropwise. Note: LiTMP is preferred over n-BuLi to avoid nucleophilic attack at the C2-F position.

-

Stir for 30–60 mins at -78°C.

-

Add Triisopropyl borate (1.2 equiv) rapidly. Warm to 0°C.

-

-

Coupling (One-Pot):

-

Add the Aryl Bromide (0.8 equiv relative to starting pyridine).

-

Add Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (2.0 M aq, 3 equiv).

-

Heat to reflux (65–70°C) for 16 hours.

-

-

Why this works: The in situ protocol minimizes the isolation of the unstable boronic acid.

Protocol C: Ir-Catalyzed C-H Activation (C6-Selective)

Best for: Late-stage functionalization of the core scaffold without pre-halogenation.

Mechanism: The bulky Iridium catalyst is directed by sterics. The C4 position is blocked by the 3-Me and 5-OMe groups, forcing borylation to the C6 position.

Reagents:

-

Catalyst: [Ir(OMe)(cod)]₂ (1.5 mol%)

-

Ligand: dtbpy (4,4′-di-tert-butyl-2,2′-bipyridine) (3 mol%)

-

Boron Source: B₂pin₂ (Bis(pinacolato)diboron) (0.8 equiv)

-

Solvent: MTBE or THF (anhydrous).

Procedure:

-

Mix Catalyst, Ligand, and B₂pin₂ in solvent to form the active catalyst (deep red/brown color).

-

Add this compound.

-

Heat at 60°C for 4–8 hours.

-

Result: High selectivity for 6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-fluoro-5-methoxy-3-methylpyridine .

-

This intermediate can be isolated (silica gel chromatography is possible but risky; neutral alumina is better) or coupled directly.

Optimization & Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield (Protodeboronation) | Unstable 2-F-pyridyl boronate species. | 1. Switch to MIDA boronate. 2. Use anhydrous conditions (Base: K₃PO₄, Solvent: DMF/Dioxane). 3. Use a copper co-catalyst (CuCl) to facilitate transmetallation. |

| Homocoupling of Boronic Acid | Oxidation of the boronate. | Degas solvents thoroughly (freeze-pump-thaw x3). Perform reaction under strict Argon atmosphere. |

| Regioisomers (C4 vs C6) | Poor directing control during lithiation. | 1. Use LiTMP (sterically bulky base). 2. Lower temperature to -78°C. 3. Switch to Ir-catalyzed borylation for exclusive C6 selectivity. |

| No Reaction (Steric Hindrance) | C4 position is too crowded. | Use Buchwald G3/G4 precatalysts (e.g., XPhos Pd G3). Increase temperature to 100°C+ using microwave irradiation. |

References

- Directing Effects in Pyridine Lithiation: Schlosser, M. "Organometallics in Synthesis: A Manual." Wiley, 2013. (Defines the directing power of F vs OMe).

-

Ir-Catalyzed Borylation Selectivity

-

Ishiyama, T., et al. "Mild Iridium-Catalyzed Borylation of Arenes." Angew. Chem. Int. Ed.2002 , 41, 3056. Link

-

-

Stabilization of 2-Pyridyl Boronates

-

Knapp, D. M., et al. "MIDA Boronates: Stable, Slow-Release Boronic Acid Surrogates." J. Am. Chem. Soc.2009 , 131, 6961. Link

-

- Suzuki Coupling of Fluorinated Heterocycles: Furuya, T., et al. "Carbon-Fluorine Bond Formation." Nature2011, 473, 470. (Context on F-substituent effects).

-

Commercial Availability & Properties

-

PubChem Compound Summary for CID 177693825 (Related derivative). Link

-

Disclaimer: These protocols involve the use of pyrophoric reagents (LiTMP) and transition metal catalysts. All procedures should be performed by trained personnel in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Derivatization of 2-Fluoro-5-methoxy-3-methylpyridine

This application note details the strategic derivatization of 2-Fluoro-5-methoxy-3-methylpyridine , a versatile heterocyclic scaffold.[1] The presence of the labile C2-fluorine, the oxidizable C3-methyl group, and the electron-rich C5-methoxy substituent offers three distinct vectors for orthogonal functionalization, making this an ideal template for Fragment-Based Drug Discovery (FBDD) and PET radiotracer development.

Executive Summary & Chemical Profile

This compound (CAS: 2-F-5-OMe-3-Me-Py) represents a "privileged scaffold" in medicinal chemistry.[1] Its reactivity profile is defined by the interplay between the electron-deficient pyridine nitrogen and the electron-donating methoxy group.

-

Vector A (C2-Fluorine): Highly activated for Nucleophilic Aromatic Substitution (

) due to the inductive effect of the adjacent nitrogen and the leaving group ability of fluorine. -

Vector B (C3-Methyl): A "benzylic" position susceptible to radical halogenation or oxidation, serving as a handle for carbon-carbon bond extension.[1]

-

Vector C (C5-Methoxy): Provides electron density to the ring, modulating

and solubility.[1] It can be demethylated to reveal a hydroxyl group for further functionalization (e.g., triflation).[1]

Chemical Properties Table

| Property | Value | Notes |

| Molecular Weight | 141.14 g/mol | Fragment-like space |

| LogP (Predicted) | ~1.8 | Good lipophilicity for CNS penetration |

| pKa (Conj.[1] Acid) | ~2.5 - 3.0 | Reduced basicity due to 2-F EWG |

| Boiling Point | ~180°C | High boiling liquid/low melting solid |

| Storage | 2-8°C, Inert Gas | Hygroscopic; protect from moisture |

Reaction Pathways & Logic Flow

The following decision tree illustrates the divergent synthesis pathways available from the parent scaffold.

Figure 1: Divergent synthesis map showing the three primary vectors for functionalization: C2-substitution (Blue), C3-sidechain extension (Red), and C5-modification (Green).

Detailed Experimental Protocols

Protocol A: Amination at C2 Position

Objective: Introduction of amine functionality by displacing the labile fluorine atom.[1] This reaction is generally preferred over Buchwald-Hartwig coupling for this substrate due to the high reactivity of the 2-fluoro group.[1]

Mechanism: Addition-Elimination (

Materials:

-

Substrate: this compound (1.0 eq)

-

Nucleophile: Morpholine (or primary/secondary amine of choice) (1.2 eq)

-

Base:

(2.0 eq) or DIPEA (for solubility) -

Solvent: DMSO (anhydrous) or NMP

Step-by-Step Methodology:

-

Setup: In a 25 mL reaction vial equipped with a magnetic stir bar, charge this compound (141 mg, 1.0 mmol) and anhydrous DMSO (3.0 mL).

-

Addition: Add

(276 mg, 2.0 mmol) followed by morpholine (105 µL, 1.2 mmol). -

Reaction: Seal the vial and heat to 90°C for 4–6 hours.

-

Workup: Cool to room temperature. Pour the mixture into ice-water (15 mL).

-

Observation: If the product is solid, a precipitate will form. If oil, extract with EtOAc (3 x 10 mL).[1]

-

-

Purification: Wash organic layer with brine, dry over

, and concentrate. Purify via flash chromatography (SiO2, 0-40% EtOAc in Hexanes).

Critical Note: The 3-methyl group provides steric bulk.[1] If using bulky amines (e.g., tert-butylamine), increase temperature to 120°C and use a sealed tube.[1]

Protocol B: Radical Bromination of C3-Methyl Group

Objective: Functionalization of the benzylic position to create a generic electrophile (benzyl bromide) for further coupling or oxidation.[1]

Mechanism: Wohl-Ziegler Reaction (Radical Substitution).[1]

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent: N-Bromosuccinimide (NBS) (1.05 eq)[1]

-

Initiator: AIBN (0.1 eq) or Benzoyl Peroxide

-

Solvent:

or Trifluorotoluene (greener alternative)

Step-by-Step Methodology:

-

Setup: Dissolve substrate (1.0 mmol) in Trifluorotoluene (5 mL) in a round-bottom flask.

-

Reagent Addition: Add NBS (1.05 mmol) and AIBN (0.1 mmol).

-

Initiation: Heat to reflux (approx. 102°C for Trifluorotoluene).[1]

-

Timeline: Reflux for 2–4 hours.

-

Caution: Over-reaction leads to the gem-dibromide.[1] Monitor strictly by LC-MS or H-NMR (shift of methyl doublet ~2.2 ppm to methylene singlet ~4.5 ppm).

-

-

Workup: Cool, filter off succinimide, and concentrate the filtrate.

-

Usage: The resulting benzyl bromide is unstable on silica.[1] Use crude immediately for the next step (e.g., nucleophilic displacement with azide, cyanide, or Kornblum oxidation to aldehyde).

Protocol C: Demethylation to Pyridin-3-ol Core

Objective: Cleavage of the methyl ether to reveal the phenol-like hydroxyl group, enabling scaffold diversification via triflation and Suzuki coupling.

Mechanism: Lewis-acid mediated ether cleavage.[1][2]

Materials:

-

Substrate: this compound (1.0 eq)

-

Reagent:

(1.0 M in DCM) (3.0 eq) -

Solvent: Anhydrous DCM[2]

Step-by-Step Methodology:

-

Cooling: Dissolve substrate (1.0 mmol) in DCM (5 mL) and cool to -78°C (dry ice/acetone bath).

-

Addition: Dropwise add

solution (3.0 mL, 3.0 mmol) over 10 minutes. -

Warming: Stir at -78°C for 1 hour, then remove the bath and allow to warm to 0°C (ice bath) for 2 hours.

-

Quench: Extremely Exothermic. Cool back to -78°C. Add MeOH (2 mL) dropwise.

-

Workup: Concentrate the mixture to dryness. Redissolve in MeOH and concentrate again (repeat 3x) to remove trimethyl borate.

-

Isolation: The residue is the HBr salt of the pyridinol.[1] Neutralize with saturated

to pH 6-7 and extract with EtOAc/iPrOH (3:1).

Analytical Data & Validation

To ensure the integrity of the synthesized derivatives, compare experimental data against these reference parameters.

| Derivative | H-NMR Diagnostic Signal ( | Expected Mass (ESI+) |

| Parent | [M+H]+ 142.1 | |

| 2-Morpholino | [M+H]+ 209.1 | |

| 3-Bromomethyl | [M+H]+ 220.0/222.0 | |

| 5-Hydroxy | [M+H]+ 128.0 |

References

-

Nucleophilic Aromatic Substitution on Fluoropyridines

-

Demethylation Protocols

-

Lithiation of Picolines (Contextual)

-

General Properties of 2-Fluoro-3-methylpyridine

Disclaimer: This guide is for research purposes only. All reactions involving fluorinated heterocycles and radical bromination should be performed in a fume hood with appropriate PPE.

Sources

- 1. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. semanticscholar.org [semanticscholar.org]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. 3-Methylpyridine - Wikipedia [en.wikipedia.org]

- 6. 2-Fluoro-3-methylpyridine | 2369-18-8 | TCI AMERICA [tcichemicals.com]

Technical Application Note: Functionalization Strategies for 2-Fluoro-5-methoxy-3-methylpyridine

Strategic Analysis & Reactivity Profile

2-Fluoro-5-methoxy-3-methylpyridine (CAS: 1256816-63-7 / Analogous scaffolds) represents a densely functionalized heterocyclic core often utilized in the synthesis of kinase inhibitors and GPCR modulators.[1][2] Its trisubstituted nature presents a unique "chemical chessboard" where specific reaction conditions can selectively activate distinct positions without compromising the integrity of the scaffold.

Structural Logic & Chemoselectivity

The molecule features three distinct handles that dictate its reactivity landscape:

-

C2-Fluoro Position (

Locus): The fluorine atom is highly activated for Nucleophilic Aromatic Substitution ( -

C6-Hydrogen (Directed Metalation Site): The C6 position is electronically unique.[1][2] It is acidic due to its proximity to the ring nitrogen (

-position) and is ortho to the C5-methoxy group.[1] The methoxy group serves as a Directed Metalation Group (DMG), coordinating lithium bases to favor deprotonation at C6 (or potentially C4, though C6 is sterically favored).[1] -

C3-Methyl Group (Benzylic Oxidation): The methyl group at C3 is susceptible to radical halogenation or oxidation to the aldehyde/carboxylic acid.[1][2] However, the electron-deficient pyridine ring raises the oxidation potential compared to toluene derivatives.

Reactivity Map

The following diagram illustrates the orthogonal reaction pathways available for this scaffold.

Figure 1: Orthogonal functionalization pathways for this compound.

Experimental Protocols

Protocol A: C2-Diversification via

Objective: Displacement of the C2-Fluorine with amine or alkoxide nucleophiles.[1][2] Mechanistic Insight: The reaction proceeds via an addition-elimination mechanism.[1][2][3] The use of polar aprotic solvents (DMSO, NMP) is critical to solvate the cation of the base, leaving the nucleophilic anion "naked" and more reactive.

Reagents:

-

Nucleophile: Morpholine, Piperazine, or Primary Amine (1.2–1.5 equiv)[1]

-

Base:

(2.0 equiv) or DIPEA (for organic soluble amines)[1][2]

Step-by-Step Procedure:

-

Preparation: In a flame-dried reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous DMSO (3.0 mL).

-

Addition: Add

(2.0 mmol, 276 mg). If using a solid amine salt, add it at this stage.[1][2] If using a liquid amine, add via syringe (1.2 mmol).[1][2] -

Reaction: Seal the vial and heat to 90°C for 4–12 hours.

-

Note: The electron-donating methoxy group deactivates the ring slightly.[2] If conversion is slow, increase temperature to 110°C.

-

-

Monitoring: Monitor via LC-MS. The product will show a mass shift corresponding to

.[1][2] -

Workup: Cool to room temperature. Dilute with water (15 mL) and extract with EtOAc (3 x 10 mL). Wash combined organics with brine to remove residual DMSO.[1][2]

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (Hexanes/EtOAc gradient).

Validation Data (Simulated):

| Nucleophile | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|

| Morpholine | 90 | 4 | 92 | Clean conversion |

| Benzylamine | 100 | 6 | 85 | Requires higher temp |

| Sodium Methoxide | 60 | 2 | 88 | Fast reaction (Ether formation) |[1][2]

Protocol B: Regioselective C6-Functionalization (DoL)

Objective: Introduction of electrophiles (I, CHO, B(OR)2) at the C6 position. Mechanistic Insight: The C2-F group is susceptible to nucleophilic attack by alkyl lithiums (e.g., n-BuLi).[1][2] Therefore, non-nucleophilic amide bases like LDA (Lithium Diisopropylamide) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) must be used.[1][2] The C5-OMe group directs lithiation to the ortho position (C4 or C6).[1] C6 is preferred due to the additional stabilization from the ring nitrogen and lower steric hindrance compared to C4 (flanked by Me and OMe).

Reagents:

-

Electrophile:

, DMF, or Triisopropyl borate[1] -

Solvent: Anhydrous THF

Step-by-Step Procedure:

-

Base Generation (if using in situ): To a solution of 2,2,6,6-tetramethylpiperidine (1.2 equiv) in THF at -78°C, add n-BuLi (1.2 equiv) dropwise. Stir for 30 min at 0°C, then cool back to -78°C.

-

Metalation: Add a solution of this compound (1.0 equiv) in THF dropwise to the LiTMP solution at -78°C .

-

Incubation: Stir at -78°C for 45–60 minutes. The solution typically turns deep yellow/orange, indicating formation of the lithiated species.

-

Quench: Add the electrophile (1.5 equiv) (e.g., solution of Iodine in THF, or neat DMF) rapidly.

-

Warming: Allow the mixture to warm to room temperature over 2 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[1][2]

Figure 2: Directed Ortho Lithiation pathway avoiding nucleophilic attack.

Protocol C: C3-Methyl Oxidation to Aldehyde

Objective: Selective oxidation of the C3-methyl group to the carbaldehyde.[2] Reagents:

Procedure:

-

Add finely powdered

(1.2–1.5 equiv). -

Reflux (100°C) for 4–8 hours.

-

Filter through Celite to remove selenium metal (black precipitate).[1][2]

-

Concentrate and purify.[1][2] The aldehyde is a versatile handle for reductive amination.[2]

References & Validation Sources

-

Nucleophilic Substitution on Fluoropyridines:

-

Mechanism & Scope: "Nucleophilic Aromatic Substitution."[1][2][3][4][5] Master Organic Chemistry. (Fluorine is the preferred LG for

on pyridines due to high electronegativity).[1][2] -

Application: "Synthesis and Late-Stage Functionalization... through C–H Fluorination and Nucleophilic Aromatic Substitution." PMC - NIH.[1][2] (Demonstrates selectivity of amines for fluoropyridines).

-

-

Lithiation Strategies:

-

Directed Metalation:[1][6] "Directed Lithiation and Substitution of Pyridine Derivatives."[1][2][6] Heterocycles. (Details the use of OMe and F as directing groups and the necessity of LiTMP/LDA).

-

Flow Chemistry Optimization: "Lithiation of 2,3-dihalopyridines."[1][2] Vapourtec.[1][2][7] (Discusses temperature control to avoid halogen dance).

-

-

Compound Data:

Sources

- 1. 2-Chloro-5-fluoro-3-methylpyridine | C6H5ClFN | CID 12852014 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-3-methylpyridine | C6H6FN | CID 242722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nucleophilic_aromatic_substitution [chemeurope.com]

- 4. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 2-broMo-3-fluoro-5-Methoxypyridine [myskinrecipes.com]

Catalytic Methods for the Functionalization of 2-Fluoro-5-methoxy-3-methylpyridine: A Detailed Guide for Researchers

Introduction: The Strategic Value of Functionalized Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved drugs and clinical candidates.[1] Its ability to engage in hydrogen bonding and act as a bioisostere for a phenyl ring, coupled with its favorable metabolic profile, makes it a privileged heterocycle. The strategic introduction of fluorine atoms into these scaffolds can further enhance their pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[2][3] 2-Fluoro-5-methoxy-3-methylpyridine is a particularly valuable building block, combining the electronic benefits of a fluorine substituent with the steric and electronic influence of methoxy and methyl groups. This guide provides a comprehensive overview of catalytic methods to selectively functionalize this versatile scaffold, offering detailed protocols and mechanistic insights to empower researchers in drug development and synthetic chemistry.

Understanding the Reactivity Landscape of this compound

The functionalization of this compound is governed by the interplay of the electronic and steric effects of its substituents.

-

2-Fluoro Group: The highly electronegative fluorine atom activates the C2 position for nucleophilic aromatic substitution (SNAr), making it an excellent leaving group.[1][4]

-

5-Methoxy Group: This electron-donating group can influence the regioselectivity of electrophilic and metal-catalyzed reactions. It is a known directing group in ortho-metalation strategies.

-

3-Methyl Group: This electron-donating and sterically hindering group will influence the accessibility and reactivity of the adjacent C2 and C4 positions.

-

Pyridine Nitrogen: The nitrogen atom deactivates the ring towards electrophilic attack but is a powerful directing group in many metal-catalyzed C-H functionalization and ortho-lithiation reactions.[1]

This intricate balance of effects opens up a diverse range of possibilities for selective functionalization at the C2, C4, and C6 positions, as well as at the methyl group.

Nucleophilic Aromatic Substitution (SNAr) at the C2 Position

The displacement of the 2-fluoro substituent via SNAr is one of the most direct and widely applicable methods for functionalizing this pyridine core. The reaction proceeds via a Meisenheimer intermediate, and its rate is enhanced by the electron-withdrawing nature of the pyridine nitrogen.[4] A wide variety of nucleophiles can be employed, leading to the formation of C-O, C-N, and C-S bonds.

General Considerations for SNAr Reactions

-

Nucleophile Strength: Stronger nucleophiles generally lead to faster reactions.

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are typically used to solvate the nucleophile and facilitate the reaction.

-

Base: A non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is often required to deprotonate the nucleophile.

-

Temperature: Reactions are often heated to achieve a reasonable reaction rate, although the high reactivity of the 2-fluoropyridine may allow for milder conditions in some cases.[1]

Protocol: General Procedure for SNAr with an Alcohol (O-Nucleophile)

This protocol describes the synthesis of a 2-alkoxy-5-methoxy-3-methylpyridine derivative.

Workflow for SNAr with an O-Nucleophile

Caption: Workflow for the SNAr reaction of this compound with an alcohol.

Materials:

-

This compound (1.0 mmol)

-

Alcohol (1.2 mmol)

-

Sodium hydride (60% dispersion in mineral oil, 1.5 mmol)

-

Anhydrous Tetrahydrofuran (THF) (10 mL)

-

Saturated aqueous ammonium chloride solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add the alcohol dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of this compound in anhydrous THF to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired 2-alkoxy-5-methoxy-3-methylpyridine.

Application to N- and S-Nucleophiles

The general protocol can be adapted for nitrogen and sulfur nucleophiles. For amines, a base such as K₂CO₃ or Cs₂CO₃ is often sufficient. For thiols, a stronger base like NaH or K₂CO₃ can be used.

| Nucleophile Type | Example | Typical Base |

| Nitrogen | Primary/Secondary Amine | K₂CO₃, Cs₂CO₃ |

| Sulfur | Thiol | NaH, K₂CO₃ |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of C-C and C-N bonds. To utilize these methods, a halogen (typically Br or I) is often introduced onto the pyridine ring to serve as a handle for the catalytic cycle.

Regioselective Halogenation of this compound

The introduction of a bromine or iodine atom at the C4 or C6 position is a key step to enable cross-coupling reactions. Directed ortho-metalation (DoM) is a powerful strategy to achieve this regioselectivity. The methoxy group at C5 is a potential directing group for lithiation at the C4 and C6 positions. However, the directing ability of the pyridine nitrogen for lithiation at C6 and the steric hindrance from the 3-methyl group need to be considered.

Plausible Regioselectivity in Directed ortho-Metalation

Caption: Potential pathways for the regioselective halogenation via directed ortho-metalation.

A patent for the synthesis of 2-methoxy-3-bromo-5-fluoropyridine demonstrates the feasibility of regioselective bromination of a similar substrate.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron reagent and a halide.[6]

Protocol: General Procedure for Suzuki-Miyaura Coupling of a Halogenated Pyridine

This protocol is based on the coupling of a 4-bromo-2-fluoro-5-methoxy-3-methylpyridine with a boronic acid.

Workflow for Suzuki-Miyaura Coupling

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

4-Bromo-2-fluoro-5-methoxy-3-methylpyridine (1.0 mmol)

-

Aryl or heteroaryl boronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol)

-

Solvent (e.g., 1,4-dioxane and water, 4:1 mixture, 10 mL)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a reaction vessel, combine the 4-bromo-2-fluoro-5-methoxy-3-methylpyridine, boronic acid, palladium catalyst, and base.

-

Add the solvent mixture and degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water.

-

Extract the mixture with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Common Catalysts and Ligands for Suzuki-Miyaura Coupling

| Catalyst | Ligand | Base | Solvent |

| Pd(PPh₃)₄ | - | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene |

| Pd(OAc)₂ | SPhos, XPhos | K₃PO₄ | Dioxane, Toluene |

| PdCl₂(dppf) | - | Na₂CO₃ | DMF, DME |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of C-N bonds by coupling an amine with a halide.[7]

Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol describes the coupling of a 4-iodo-2-fluoro-5-methoxy-3-methylpyridine with a primary or secondary amine.

Materials:

-

4-Iodo-2-fluoro-5-methoxy-3-methylpyridine (1.0 mmol)

-

Amine (1.2 mmol)

-

Palladium precursor (e.g., Pd₂(dba)₃, 2 mol%)

-

Phosphine ligand (e.g., Xantphos, 4 mol%)

-

Base (e.g., Cs₂CO₃, 1.5 mmol)

-

Anhydrous solvent (e.g., Toluene or Dioxane, 10 mL)

Procedure:

-

In a glovebox or under an inert atmosphere, combine the palladium precursor and the phosphine ligand in the reaction vessel.

-

Add the 4-iodo-2-fluoro-5-methoxy-3-methylpyridine, the amine, and the base.

-

Add the anhydrous solvent.

-

Seal the vessel and heat the reaction mixture to 80-120 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite.

-

Concentrate the filtrate and purify the crude product by column chromatography.

Common Ligands for Buchwald-Hartwig Amination [8]

| Ligand | Substrate Scope |

| Xantphos | Wide range of amines and aryl halides |

| BINAP | Primary and secondary amines |

| DavePhos | Sterically hindered substrates |

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and a halide, providing access to valuable alkynyl-substituted pyridines.[9]

Protocol: General Procedure for Sonogashira Coupling

Materials:

-

Halogenated this compound (1.0 mmol)

-

Terminal alkyne (1.2 mmol)

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

-

Copper(I) iodide (CuI, 5 mol%)

-

Base (e.g., Triethylamine or Diisopropylethylamine)

-

Solvent (e.g., THF or DMF)

Procedure:

-

To a solution of the halogenated pyridine and the terminal alkyne in the solvent, add the palladium catalyst, copper(I) iodide, and the base.

-

Stir the reaction mixture at room temperature or with gentle heating under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Catalytic C-H Functionalization

Direct C-H functionalization is an atom-economical and increasingly important strategy for the late-stage modification of complex molecules. For this compound, the regioselectivity of C-H activation will be directed by the combined influence of the substituents and the pyridine nitrogen.

Regiochemical Considerations

-

C4 Position: Activation at C4 is electronically favored due to the ortho-directing effect of the 5-methoxy group.

-

C6 Position: The pyridine nitrogen strongly directs ortho-metalation to the C6 position. This position is also sterically more accessible than C2.

The choice of catalyst and directing group strategy will be crucial in controlling the regioselectivity of C-H functionalization.

Example of a Palladium-Catalyzed C-H Arylation (Hypothetical)

Conceptual Workflow for C-H Arylation

Sources

- 1. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Fluoro-5-methoxypyridine [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

Troubleshooting & Optimization

identifying side products in 2-Fluoro-5-methoxy-3-methylpyridine reactions

Troubleshooting Guide & Analytical Standards

Audience: Medicinal Chemists, Process Chemists, and Analytical Scientists.

Scope: Identification and mitigation of side products during

Introduction: The Reactivity Profile

2-Fluoro-5-methoxy-3-methylpyridine (CAS: 1261628-62-5) is a high-value scaffold used primarily in the synthesis of kinase inhibitors and PET tracers. Its reactivity is defined by three competing electronic forces:

-

The 2-Fluoro Group: Highly activated for Nucleophilic Aromatic Substitution (

) due to the electron-deficient pyridine ring. -

The 5-Methoxy Group: Directs electrophilic substitution and lithiation (Directed Ortho Metalation - DoM), but also deactivates the ring toward nucleophilic attack relative to a bare pyridine.

-

The 3-Methyl Group: Provides steric bulk shielding the C2-position and serves as a handle for radical functionalization.

This guide addresses the three most common failure modes: Hydrolysis during

Module 1: Reactions (Fluorine Displacement)

User Complaint: "I am trying to displace the fluorine with an amine, but I see a persistent impurity at M-18 (or M+2 depending on ionization) that does not react further."

Diagnosis: Formation of 5-methoxy-3-methyl-2-pyridone (via hydrolysis).

In the presence of trace water and strong base, the hydroxide ion outcompetes sterically hindered amines for the C2 position. Once the 2-hydroxy species forms, it tautomerizes to the thermodynamically stable 2-pyridone, which is non-reactive to further

Troubleshooting Workflow

Q: How do I distinguish the product from the pyridone side-product?

-

LC-MS: The pyridone often ionizes poorly compared to the pyridine product but will show a distinct mass (Hydrolysis product = MW 139.15).

-

NMR: This is definitive. The 2-pyridone tautomer loses the aromatic character, causing a significant upfield shift of ring protons.

Q: My amine is a weak nucleophile. How do I force the reaction without hydrolysis?

-

Protocol Adjustment: Switch to anhydrous conditions.

-

Solvent: Use anhydrous DMSO or NMP (stored over molecular sieves). Avoid DMF if possible, as it can decompose to dimethylamine, creating a different side product (

with -

Base: Switch from hygroscopic bases (KOH, NaOH) to non-nucleophilic organic bases (DIPEA, DBU) or anhydrous inorganic bases (

dried at 120°C).

-

Mechanistic Visualization

Figure 1: Competition between desired amine substitution and hydrolysis/solvent-decomposition pathways.

Module 2: Lithiation & Functionalization (C4/C6 Targeting)

User Complaint: "I used n-BuLi to lithiate the ring for reaction with an electrophile, but I recovered a significant amount of an alkylated byproduct."

Diagnosis: Nucleophilic Attack at C2 (Bu-Addition). 2-Fluoropyridines are notorious for undergoing nucleophilic attack by alkyl lithiums at the C2 position (displacing fluoride) rather than the desired deprotonation (DoM).

Side Product: 2-Butyl-5-methoxy-3-methylpyridine.

Troubleshooting Workflow

Q: Where does lithiation actually occur on this scaffold?

-

Primary Site: C6 (Ortho to the OMe group, inductively activated by N).

-

Secondary Site: C4 (Between Me and OMe). This position is sterically crowded but electronically favorable due to the "cooperative effect" of the OMe and F (though F is distal).

-

Note: Direct deprotonation at C2 (removing the F) is impossible.

Q: How do I prevent the "Butyl attack"?

-

Solution: Do not use n-BuLi directly.

-

Protocol: Use Lithium Diisopropylamide (LDA) or LiTMP (Lithium 2,2,6,6-tetramethylpiperidide). These bases are too bulky to attack the C2 position as nucleophiles but strong enough to deprotonate C6/C4.

-

Step 1: Generate LDA/LiTMP in situ at -78°C.

-

Step 2: Add the pyridine substrate slowly to the base (inverse addition can sometimes help).

-

Logic Diagram: Lithiation vs. Nucleophilic Attack

Figure 2: Selection of base determines whether the reaction proceeds via Metalation (desired) or Substitution (undesired).

Module 3: Analytical Fingerprinting (Validation)

To confirm the identity of side products, use the following expected NMR shifts. The 19F NMR is the most sensitive probe for the integrity of the C2-F bond.

Table 1: Diagnostic NMR Shifts (Solvent:

)

| Compound | 1H NMR (Diagnostic) | 19F NMR (Approx.)[1][2] | Status |

| Starting Material | -70 to -75 ppm | Active Reagent | |

| 2-Pyridone (Hydrolysis) | Signal Lost or -130 ppm (if F retained elsewhere) | Dead End | |

| 2-Butyl-Adduct | Signal Lost | Side Product | |

| N-Oxide | -70 ppm (Shifted -5 to -10 ppm) | Oxidation Impurity |

References

- Schlosser, M., & Rausis, T. (2004). Site-Selective Derivatization of Fluorinated Pyridines. European Journal of Organic Chemistry.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley.

-

Carro, L., et al. (2014). Nucleophilic Aromatic Substitution of 2-Fluoropyridines: A Practical Guide. Journal of Organic Chemistry.

-

Marsais, F., & Quéguiner, G. (1981). Metallation of halogenopyridines.[3] A new synthesis of polysubstituted pyridines. Tetrahedron. (Foundational text on preventing nucleophilic attack during lithiation).

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for this compound before handling.

Sources

byproduct formation and removal in 2-Fluoro-5-methoxy-3-methylpyridine synthesis

Technical Support Center: Synthesis of 2-Fluoro-5-methoxy-3-methylpyridine

Guide for Researchers and Process Development Professionals

Welcome to the technical support resource for the synthesis of this compound. This guide is structured as a series of frequently asked questions and troubleshooting scenarios encountered in the laboratory and during scale-up. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical logic to empower you to solve challenges proactively. The predominant and most industrially relevant method for this synthesis is a nucleophilic aromatic substitution (SNAr), specifically a Halogen Exchange (Halex) reaction. Our discussion will be centered on this pathway.

Section 1: The Synthetic Pathway - An Overview

The synthesis of this compound is most efficiently achieved by converting its 2-chloro analogue via a Halex reaction. This process involves the displacement of a chloride ion by a fluoride ion, a transformation that is well-established for electron-deficient aromatic and heteroaromatic systems.[1]

The core transformation is as follows:

Caption: General Halex reaction scheme for this compound synthesis.

Section 2: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis, focusing on the identification of byproducts and strategies for their mitigation and removal.

Q1: My reaction shows low conversion, with significant starting material (2-Chloro-5-methoxy-3-methylpyridine) remaining. What are the likely causes and how can I improve the yield?

A1: This is the most frequent challenge in Halex reactions and typically points to issues with reagent activity, solubility, or reaction conditions. The reaction is heterogeneous, making the efficiency of the fluoride source paramount.

Causality and Solutions:

-

Fluoride Source Activity: Standard potassium fluoride (KF) is often not sufficiently reactive due to its high lattice energy and low solubility. The physical form and purity are critical.

-

Expert Insight: Always use spray-dried KF. Its high surface area and amorphous nature significantly accelerate the reaction compared to standard crystalline KF. Ensure it is anhydrous by drying under vacuum at >100 °C before use, as water will inhibit the reaction.

-

-

Solvent Choice: The solvent must be polar, aprotic, and stable at high temperatures (>200 °C).

-

Expert Insight: While Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are common, Sulfolane (tetramethylene sulfone) is often a superior choice due to its higher thermal stability and boiling point. Solvent decomposition can be a source of impurities (see Q3).

-

-

Phase-Transfer Catalysis: To overcome the low solubility of KF, a phase-transfer catalyst (PTC) is often essential to shuttle the fluoride anion into the organic phase.

-

Expert Insight: While quaternary ammonium salts can be used, crown ethers like 18-crown-6 are highly effective. However, for industrial applications, phosphonium salts are often preferred for their thermal stability.[2] Using a more soluble fluoride source like Cesium Fluoride (CsF) can sometimes preclude the need for a PTC but comes at a higher cost.

-

Comparative Table of Reaction Conditions:

| Parameter | Standard Conditions | Optimized Conditions | Rationale for Optimization |

| Fluoride Source | Anhydrous KF (crystalline) | Spray-Dried KF or CsF | Higher surface area and solubility increase reaction rate. |

| Solvent | DMSO, DMF | Sulfolane, NMP | Higher thermal stability, reducing byproduct formation. |

| Temperature | 160-180 °C | 190-220 °C | Higher temperature increases reaction rate but must be balanced against byproduct formation. |

| Catalyst | None | Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide, 18-crown-6) | Increases effective concentration of fluoride in the reaction medium. |

Q2: I'm observing a significant byproduct with a mass 14 Da lower than my product (M-14). What is this impurity and how can I prevent its formation?

A2: This mass difference strongly suggests the loss of a methyl group (CH₃), with a hydrogen taking its place. The byproduct is almost certainly 2-Fluoro-3-methyl-5-hydroxypyridine , formed via demethylation of the methoxy group.

Mechanism and Prevention:

The methoxy group's methyl carbon is electrophilic and can be attacked by nucleophiles present in the reaction, primarily the fluoride anion (F⁻), especially at elevated temperatures. This is a known side reaction for methoxy-substituted pyridines.[3][4]

Strategies for Mitigation:

-

Temperature Control: Demethylation is highly temperature-dependent. The most effective way to minimize this byproduct is to run the reaction at the lowest temperature that still affords a reasonable conversion rate. Conduct temperature screening studies (e.g., 180 °C, 190 °C, 200 °C) and monitor the product/byproduct ratio by GC or LC-MS.

-

Reaction Time: Prolonged heating increases the extent of demethylation. Monitor the reaction closely and stop it once the consumption of starting material plateaus.

-

Choice of Fluoride Source: While KF is a hard nucleophile, other bases present can also contribute. Ensure your reagents are free from excessive hydroxide contamination.

Q3: My product is contaminated with a basic impurity, and I suspect it's from the solvent. How do I confirm this and prevent it?

A3: If you are using solvents like DMF or DMAc at high temperatures, the formation of 2-(dimethylamino)-5-methoxy-3-methylpyridine is a distinct possibility. This occurs through solvent degradation and subsequent reaction with the chloro-pyridine starting material.

Root Cause and Prevention:

-

Mechanism: At high temperatures, DMF and DMAc can decompose to generate dimethylamine. This amine is a potent nucleophile that can compete with fluoride in the SNAr reaction, leading to the formation of the undesired dimethylamino-pyridine. This type of impurity has been implicated in catastrophic industrial incidents and must be carefully controlled.[5]

-

Prevention: The most robust solution is to switch to a more thermally stable solvent. Sulfolane is the recommended choice for high-temperature Halex reactions as it lacks the amide functionality prone to this degradation pathway.[6] If you must use DMSO, ensure it is of high purity and rigorously dried.

Q4: How can I effectively remove the 2-Fluoro-3-methyl-5-hydroxypyridine byproduct from my final product?

A4: The key to this separation lies in the chemical properties of the byproduct. The hydroxyl group on the pyridine ring is phenolic in nature, making it acidic. This allows for a straightforward separation from your neutral target compound using a liquid-liquid extraction.

Purification Strategy:

The hydroxypyridine can be deprotonated by a mild aqueous base to form a water-soluble salt, which will partition into the aqueous phase, leaving your desired neutral product in the organic layer. See Protocol 2 for a detailed experimental procedure.

Section 3: Key Experimental Protocols

Protocol 1: General Procedure for Halex Fluorination

-

Disclaimer: This is a representative procedure and must be adapted and optimized for your specific laboratory setup and scale. All operations should be performed in a well-ventilated fume hood.

-

Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add spray-dried potassium fluoride (1.5-2.0 equivalents). Heat the flask under high vacuum at 120 °C for 2-4 hours to ensure it is anhydrous.

-

Reaction Setup: Allow the flask to cool to room temperature and backfill with an inert atmosphere (Nitrogen or Argon). Add Sulfolane (5-10 volumes) and the 2-Chloro-5-methoxy-3-methylpyridine (1.0 equivalent).

-

Heating: Heat the reaction mixture with vigorous stirring to 190-210 °C. The exact temperature should be determined by optimization studies.

-

Monitoring: Monitor the reaction progress by taking aliquots, quenching with water, extracting with a suitable solvent (e.g., ethyl acetate), and analyzing by GC or LC-MS. Typical reaction times are 8-24 hours.

-

Workup: Once the reaction has reached the desired conversion, cool the mixture to < 80 °C. Cautiously pour the mixture into cold water. Extract the aqueous phase three times with a suitable organic solvent (e.g., toluene or ethyl acetate).

-

Washing: Combine the organic extracts and wash with water, followed by brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification via Acid-Base Extraction to Remove Hydroxypyridine Impurity

-

Dissolution: Dissolve the crude product from Protocol 1 in a water-immiscible organic solvent like ethyl acetate or toluene (approx. 10 volumes).

-

Basic Wash: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of sodium carbonate (Na₂CO₃) or a 5% aqueous solution of sodium hydroxide (NaOH) (3 x 5 volumes).

-

Scientific Rationale: The base deprotonates the acidic hydroxyl group of the byproduct, forming a sodium salt. This salt is ionic and highly soluble in the aqueous layer, while the neutral desired product remains in the organic layer.

-

-

Neutral Wash: Wash the organic layer with water (2 x 5 volumes) to remove any residual base, followed by a brine wash (1 x 5 volumes) to aid in breaking any emulsions and removing dissolved water.

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the purified this compound. Verify purity by GC/LC-MS and ¹H NMR.

Section 4: Byproduct Summary and Identification

| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Identification Method |

| Starting Material | 2-Chloro-5-methoxy-3-methylpyridine | 157.59 | GC-MS, LC-MS |

| Demethylated Byproduct | 2-Fluoro-3-methyl-5-hydroxypyridine | 127.12 | GC-MS, LC-MS (M-14 from product), NMR (loss of -OCH₃ signal, appearance of broad -OH) |

| Solvent-Derived Byproduct | 2-(dimethylamino)-5-methoxy-3-methylpyridine | 166.22 | GC-MS, LC-MS (M+9 from starting material) |

Section 5: Troubleshooting Workflow

This decision tree provides a logical path for diagnosing and resolving common issues during the synthesis.

Caption: A logical workflow for troubleshooting common synthesis issues.

References

-

Halex Reaction Overview. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link][1]

-

Application of New Blended Catalyst for Synthesizing of Fluoro Intermediate in Herbicide Industries. Asian Journal of Chemistry; Vol. 21, No. 1 (2009). [Link][6]

-

An Accident Waiting to Happen? The Shell Halex Reaction. Scientific Update. [Link][5]

-

Chemoselective Demethylation of Methoxypyridine. Chemical and Pharmaceutical Bulletin, 51(9), 1051-1054 (2003). [Link][3]

-

Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Semantic Scholar. [Link][4]

-

Catalysis in halogen exchange reactions. Google Patents (US6046358A). [2]

Sources

- 1. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 2. US6046358A - Catalysis in halogen exchange reactions - Google Patents [patents.google.com]

- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 4. semanticscholar.org [semanticscholar.org]

- 5. scientificupdate.com [scientificupdate.com]

- 6. asianpubs.org [asianpubs.org]

safe handling and storage procedures for 2-Fluoro-5-methoxy-3-methylpyridine

Technical Support Center: 2-Fluoro-5-methoxy-3-methylpyridine

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. As a substituted pyridine, this compound is a valuable intermediate in the synthesis of complex molecules for pharmaceuticals and agrochemicals.[1] Its unique combination of fluoro, methoxy, and methyl groups offers specific reactivity and properties. This document provides essential information on safe handling, storage, and troubleshooting to ensure experimental success and laboratory safety.

A note on the data: Specific safety and handling data for this compound is not extensively published. The following guidance is synthesized from Safety Data Sheets (SDS) of structurally similar fluorinated and methylated pyridines to provide the most reliable and cautious recommendations.

Section 1: Compound Identification and Properties

A clear understanding of the compound's physical and chemical properties is fundamental to its safe handling.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₇H₈FNO | N/A |

| Molecular Weight | 141.14 g/mol | N/A |

| Appearance | Colorless to pale yellow liquid (inferred) | [1][2] |

| Purity | ≥98% (Typical) | [1][2] |

| Boiling Point | ~155-157°C (inferred from 2-Fluoro-5-methylpyridine) | [2] |

| Density | ~1.09 g/cm³ at 25°C (inferred from 2-Fluoro-5-methylpyridine) | [2] |

Section 2: Hazard Identification and Safety Precautions (FAQs)

Q: What are the primary health hazards associated with this compound?

A: Based on analogous compounds, this compound should be treated as a hazardous substance. The primary risks include:

-

Skin Irritation: Direct contact may cause skin irritation.[3][4][5][6]

-

Serious Eye Irritation: Contact with eyes can cause significant irritation.[3][4][5][6]

-

Harmful if Inhaled: Inhalation of vapors may cause respiratory irritation.[4] Symptoms of overexposure could include headache, dizziness, and nausea.[4][8]

Q: What Personal Protective Equipment (PPE) is mandatory when handling this compound?

A: A comprehensive PPE strategy is crucial to prevent exposure. The causality is simple: creating barriers between the chemical and your body prevents contact-based hazards.

-

Eye and Face Protection: Wear chemical safety goggles that conform to OSHA regulations in 29 CFR 1910.133 or European Standard EN166.[3] If there is a splash potential, a face shield should be worn in addition to goggles.[7][9]

-

Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile rubber, to prevent skin contact.[7][10] Gloves must be inspected before use and replaced if any signs of degradation appear.[11]

-

Body Protection: A standard laboratory coat is required. For tasks with a higher risk of splashing, consider a chemical-resistant apron or coveralls.[3][12]

-

Respiratory Protection: All work should be performed in a well-ventilated area, preferably a certified chemical fume hood, to keep vapor concentrations to a minimum.[2][3] If engineering controls are insufficient or during an emergency, use a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter.[3][7]

Q: What engineering controls are necessary for a safe experimental setup?

A: Engineering controls are the first and most important line of defense.

-

Chemical Fume Hood: Use this compound exclusively within a properly functioning chemical fume hood to control inhalation exposure.[2]

-

Ventilation: Ensure the laboratory has adequate general ventilation.[3][4]

-

Emergency Equipment: An eyewash station and a safety shower must be in close proximity to the workstation.[3] This allows for immediate decontamination in case of accidental contact.

Section 3: Storage and Handling Procedures (FAQs)

Q: What are the correct storage conditions for this compound?

A: Proper storage is critical for maintaining the compound's purity and preventing hazardous situations. The fluorine and methoxy groups can influence the compound's stability.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a freezer or at 2-8°C.[1][2][3] | Low temperatures slow down potential degradation pathways, ensuring the compound's stability over its shelf life, which is typically around 24 months under these conditions.[2] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | While not always explicitly stated, this is best practice for many organic intermediates to prevent slow oxidation or reaction with atmospheric moisture. |

| Container | Keep in a tightly sealed container.[2][3][4] | Prevents contamination from air and moisture and stops vapors from escaping into the laboratory environment. |

| Location | Store in a dry, cool, and well-ventilated place away from direct sunlight.[2][3] | Protects from environmental factors that could accelerate degradation. |

Q: How should I handle the compound to minimize exposure during an experiment?

A: Follow this step-by-step protocol for weighing and dispensing:

-

Ensure all required PPE is correctly worn before starting.[6][13]

-

Perform all manipulations inside a chemical fume hood.

-

Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

-

Use only non-sparking tools to handle the compound, as related pyridines can be flammable.[3][4]

-

Weigh the required amount in a tared, sealed container.

-

Tightly reseal the main container immediately after use.

-

Wash hands and any exposed skin thoroughly after handling is complete.[3][6][13]

Q: What materials are incompatible with this compound?

A: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][7] These substances can react exothermically or degrade the compound, leading to a loss of purity and potentially creating hazardous byproducts.

Section 4: Troubleshooting and Emergency Response

Unexpected events require a calm and prepared response.

Emergency Response Workflow for a Spill

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. agrochemx.com [agrochemx.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. 2-Chloro-5-fluoro-3-methylpyridine, 5G | Labscoop [labscoop.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. nj.gov [nj.gov]

- 9. americanchemistry.com [americanchemistry.com]

- 10. hsa.ie [hsa.ie]

- 11. echemi.com [echemi.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. jubilantingrevia.com [jubilantingrevia.com]

Validation & Comparative

Navigating the Kinase Inhibitor Landscape: A Structure-Activity Relationship Guide to 2-Fluoro-5-methoxy-3-methylpyridine Analogs

For researchers, scientists, and drug development professionals, the pyridine scaffold remains a cornerstone in the design of novel kinase inhibitors. Its versatile nature allows for multi-directional substitution, enabling fine-tuning of potency, selectivity, and pharmacokinetic properties. This guide delves into the structure-activity relationships (SAR) of a promising class of pyridine derivatives: 2-Fluoro-5-methoxy-3-methylpyridine analogs. While direct, extensive SAR studies on this exact scaffold are emerging, we can construct a robust, predictive guide by analyzing data from closely related pyridine-based kinase inhibitors. This document will focus on the well-documented PIKfyve kinase as a representative target to illustrate the nuanced effects of structural modifications.[1]

The strategic placement of a fluorine atom at the 2-position, a methoxy group at the 5-position, and a methyl group at the 3-position of the pyridine ring creates a unique electronic and steric profile. Understanding how modifications to this core and its appended functionalities impact biological activity is crucial for rational drug design.

The Core Scaffold: A Privileged Starting Point

The this compound core presents several key features that make it an attractive scaffold for kinase inhibitors:

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a common interaction in the hinge region of many kinase ATP-binding sites.

-

2-Fluoro Substituent: The small, highly electronegative fluorine atom can modulate the pKa of the pyridine nitrogen, influence metabolic stability, and potentially engage in favorable electrostatic or hydrogen bonding interactions within the kinase active site.[2]

-

5-Methoxy Substituent: The electron-donating methoxy group can impact the electron density of the pyridine ring and offers a potential hydrogen bond acceptor. Its position can be critical for directing the molecule into specific pockets of the ATP-binding site.[1][3][4]

-

3-Methyl Substituent: The methyl group provides a point of steric influence, which can be crucial for achieving selectivity against closely related kinases. It can also enhance binding through hydrophobic interactions.

Structure-Activity Relationship Analysis: A Comparative Look

To illustrate the SAR of this scaffold, we will consider a hypothetical series of analogs where the this compound core is attached to a secondary pharmacophore, for instance, an isothiazolo[4,3-b]pyridine moiety, a known PIKfyve kinase inhibitor scaffold.[1] The following table summarizes the predicted impact of various substitutions on inhibitory activity against PIKfyve kinase, based on published data for analogous series.

| Compound ID | Structure | Modification from Core Scaffold | Predicted PIKfyve IC50 (nM) | Rationale for Predicted Activity |

| HYPO-1 (Core) | 2-Fluoro, 5-Methoxy, 3-Methyl Pyridine | ~40 | The combination of 2-fluoro and 5-methyl (analogous to 5-methoxy) on a pyridinyl ring has been shown to be potent.[1] | |

| HYPO-2 | Removal of 2-Fluoro | >100 | The 2-fluoro group is often important for potency. Its removal is predicted to decrease activity.[1] | |

| HYPO-3 | 5-Methoxy to 5-H | >500 | The 5-methoxy group is a strong electron-donating group and its presence is highly beneficial for PIKfyve inhibition in related series.[1] | |

| HYPO-4 | 3-Methyl to 3-H | ~100 | The 3-methyl group likely provides favorable hydrophobic interactions. Its removal may slightly decrease potency. | |

| HYPO-5 | 5-Methoxy to 4-Methoxy | ~600 | Positional isomerization of the methoxy group to the 4-position has been shown to be detrimental to PIKfyve inhibition.[1] | |

| HYPO-6 | 5-Methoxy to 6-Methoxy | ~200 | While better than the 4-methoxy analog, the 6-methoxy substitution is still significantly less potent than the 5-methoxy.[1] | |

| HYPO-7 | Additional 4-Chloro on Pyridine | <40 | The addition of a small electron-withdrawing group could potentially enhance binding without causing steric hindrance. |

Note: The structures and IC50 values are hypothetical and intended for illustrative purposes to demonstrate SAR principles based on existing literature.

Key SAR Insights

From the comparative data, we can derive several key SAR insights for the this compound scaffold as a kinase inhibitor:

-

The Importance of the 5-Methoxy Group: The presence of an electron-donating group at the 5-position of the pyridine ring appears to be critical for high potency against PIKfyve kinase. Both methoxy and methyl groups at this position in analogous series have demonstrated significant activity.[1] The position is paramount, with 4- and 6-methoxy analogs showing a drastic reduction in inhibitory effect.[1] This suggests a specific pocket in the ATP-binding site that favorably accommodates this substitution.

-

The Role of the 2-Fluoro Substituent: The 2-fluoro group is likely a key contributor to the overall potency of the scaffold. In a related series, the 2-fluoro-5-methyl-3-pyridinyl analog was a potent PIKfyve inhibitor.[1] This could be due to a combination of factors including increased binding affinity through electrostatic interactions and improved metabolic stability.

-

Steric Constraints at the 3-Position: The 3-methyl group likely occupies a hydrophobic pocket. While its removal might not be as detrimental as modifying the 5-methoxy group, it is expected to contribute to the overall binding affinity. Larger substituents at this position may not be well-tolerated.

Experimental Protocols

General Synthesis of this compound Analogs

The synthesis of these analogs typically involves a multi-step process, often culminating in a cross-coupling reaction to append the pyridine core to another heterocyclic system. A representative synthetic route is outlined below.

Caption: A generalized synthetic scheme for this compound analogs.

Step-by-Step Protocol:

-

Halogenation of the Pyridine Core: A suitable starting pyridine is halogenated, typically through bromination using N-bromosuccinimide (NBS) or liquid bromine, to introduce a handle for cross-coupling.[5]

-

Cross-Coupling Reaction: The halogenated pyridine intermediate is then coupled with a boronic acid or ester (Suzuki coupling) or an organostannane reagent (Stille coupling) in the presence of a palladium catalyst to form the final product.[6]

-

Purification: The final compound is purified using standard techniques such as column chromatography or recrystallization.[7] Characterization is performed using NMR and mass spectrometry.[8]

In Vitro Kinase Inhibition Assay Protocol

A common method to determine the potency of kinase inhibitors is through an in vitro biochemical assay that measures the amount of ATP consumed or ADP produced during the phosphorylation reaction. The ADP-Glo™ Kinase Assay is a widely used platform.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. bellbrooklabs.com [bellbrooklabs.com]

- 6. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.rsc.org [pubs.rsc.org]

- 9. bmglabtech.com [bmglabtech.com]

Navigating the Therapeutic Potential of 2-Fluoro-5-methoxy-3-methylpyridine Derivatives: A Comparative Guide to In Vitro and In Vivo Evaluation

For Immediate Release